molecular formula C22H23NO5 B5912837 3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-4H-CHROMEN-4-ONE

3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-4H-CHROMEN-4-ONE

Cat. No.: B5912837
M. Wt: 381.4 g/mol
InChI Key: QIPFWXQPWWTYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-4H-CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core, substituted with a 3,5-dimethylphenoxy group, a hydroxy group, and a morpholin-4-ylmethyl group. It is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone.

    Introduction of the 3,5-Dimethylphenoxy Group: This step involves the nucleophilic substitution of the chromenone core with 3,5-dimethylphenol under basic conditions.

    Attachment of the Morpholin-4-ylmethyl Group: This step involves the reaction of the hydroxylated chromenone with morpholine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chromenone core can be reduced to the corresponding chromanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy and morpholinyl groups can undergo nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of chromanols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-4H-CHROMEN-4-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethylphenoxy)-7-hydroxy-4H-chromen-4-one: Lacks the morpholin-4-ylmethyl group.

    7-Hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one: Lacks the 3,5-dimethylphenoxy group.

    3-(3,5-Dimethylphenoxy)-4H-chromen-4-one: Lacks both the hydroxy and morpholin-4-ylmethyl groups.

Uniqueness

The presence of both the 3,5-dimethylphenoxy group and the morpholin-4-ylmethyl group in 3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-4H-CHROMEN-4-ONE imparts unique chemical and biological properties to the compound. This combination of functional groups can enhance its reactivity, selectivity, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

3-(3,5-dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-14-9-15(2)11-16(10-14)28-20-13-27-22-17(21(20)25)3-4-19(24)18(22)12-23-5-7-26-8-6-23/h3-4,9-11,13,24H,5-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPFWXQPWWTYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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